
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to a phenyl ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino-acetic acid moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid typically involves multiple steps, starting from commercially available precursors One common method involves the protection of the amino group on the phenyl ring using a tert-butoxycarbonyl (Boc) group
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and as a probe in drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of (R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity through binding to active sites or allosteric sites. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant properties.
(2R)-Aminohexadecanoic acid: A long-chain fatty acid with distinct biological roles.
Uniqueness
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Propiedades
Fórmula molecular |
C13H18N2O4 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(2R)-2-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,14H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
Clave InChI |
HAKACKSZUHLWQM-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)N)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


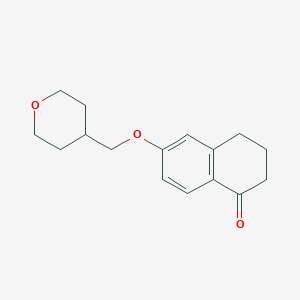
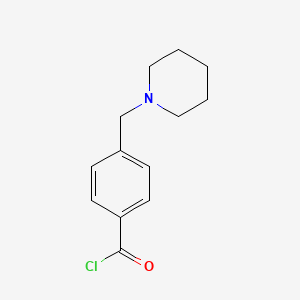
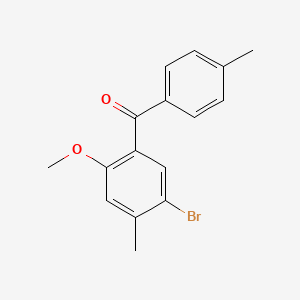
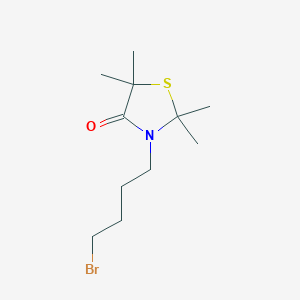

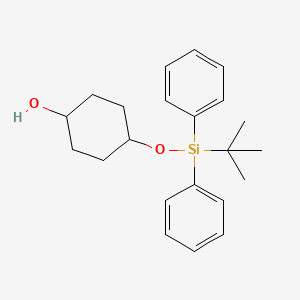
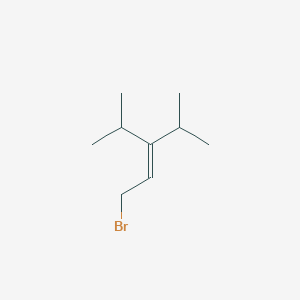
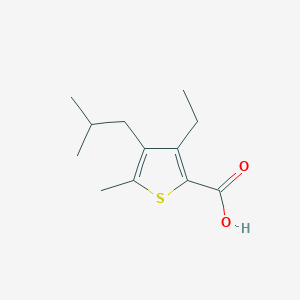
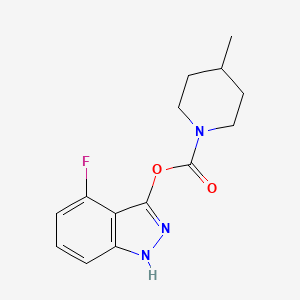
![2-{N-[2-Oxo-2-(perhydro-1-azepinyl]ethyl]methylamino}ethanol](/img/structure/B8296048.png)

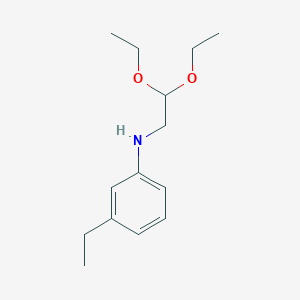
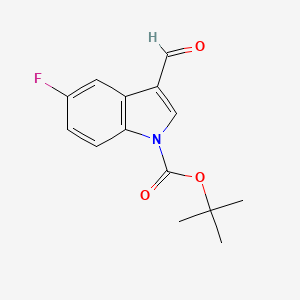
![4-[4-(4-Chloro-phenoxy)-benzenesulfonylamino]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B8296087.png)
